molecular formula C13H12O3 B1598727 Methyl 1-methoxy-2-naphthoate CAS No. 6039-59-4

Methyl 1-methoxy-2-naphthoate

Cat. No.: B1598727
CAS No.: 6039-59-4
M. Wt: 216.23 g/mol
InChI Key: IKYRLYKWULPUNA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 1-methoxy-2-naphthoate is an aromatic ester The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that in the presence of methanol and uv radiation, this compound can afford methanol adducts . This suggests that it may interact with its targets through a photochemical reaction.

Biochemical Pathways

It’s known that this compound can be used to synthesize a precursor required for the preparation of a naphthopyran derivative . Naphthopyrans are a class of compounds known to exhibit various biological activities, suggesting that this compound may indirectly influence several biochemical pathways.

Result of Action

Its ability to form methanol adducts in the presence of uv radiation suggests that it may induce molecular changes under specific conditions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, UV radiation is known to facilitate its interaction with methanol . This suggests that light exposure could be a critical environmental factor for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-methoxy-2-naphthoate can be synthesized through the esterification of 1-methoxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reactants and controlled reaction environments ensures the consistent production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methoxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 2-methoxy-1-naphthoate
  • Methyl 1-hydroxy-2-naphthoate
  • Methyl 3-methoxy-2-naphthoate

Comparison: Methyl 1-methoxy-2-naphthoate is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and the types of derivatives it can form. Compared to methyl 2-methoxy-1-naphthoate, it has different electronic properties and steric effects, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

methyl 1-methoxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-12-10-6-4-3-5-9(10)7-8-11(12)13(14)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYRLYKWULPUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405100
Record name Methyl 1-methoxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6039-59-4
Record name Methyl 1-methoxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Over a 15 minute period, 149 g. (2.7 moles) of ground potassium hydroxide is added to 180 g. (0.96 mole) of 1-hydroxy-2-naphthoic acid in 2.5 l. of dimethylformamide (during the course of which the temperature rises to 32° C.). The reaction mixture is stirred at 20°-25° C. for 16 hours and at 50° C. for 2 hours and cooled to 40° C. 387 g. (2.7 moles) of methyl iodide is added, and the reaction mixture is stirred at 40°-50° C. for 4 hours. 4 l. of saturated sodium chloride solution is added, and the mixture is extracted with diethyl ether. The diethyl ether extract is dried over anhydrous sodium sulfate and evaporated at reduced pressure to obtain the crude product as a light brown oil (255 g.).
Quantity
0 (± 1) mol
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reactant
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0.96 mol
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2.7 mol
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 1-hydroxy-naphthalene-2-carboxylic acid (5 g, 26.6 mmol) in acetone (100 mL) was added potassium carbonate (11 g, 79.72 mmol) followed by dimethyl sulfate (7.38 g, 58.46 mmol). The reaction mixture was refluxed overnight and then diluted with ethyl acetate (200 mL) and washed with water. The organic layer was dried (MgSO4), and the solvent was removed to give an oil (5.2 g): 1H NMR (CDCl3) δ 3.98 (s, 3H, CH3), 4.06 (s, 3H, CH3), 7.59 (m, 3H, Ar—H), 7.85 (m, 2H, Ar—H), 8.25 (m, 1H, Ar—H); MS 217 (M+1).
Quantity
5 g
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reactant
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11 g
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100 mL
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7.38 g
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reactant
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200 mL
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Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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